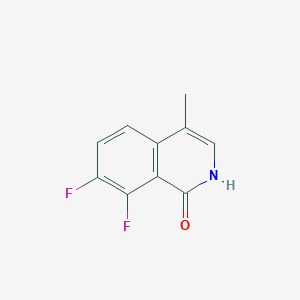

7,8-difluoro-4-methylisoquinolin-1(2H)-one

Description

Significance of the Isoquinolinone Core Structure in Organic Chemistry and Related Disciplines

The isoquinoline (B145761) framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of biologically active compounds. nih.govnih.govrroij.com Isoquinoline and its derivatives, including the isoquinolinone core, are integral to a wide array of natural products, particularly alkaloids like papaverine (B1678415) and berberine, which have been used in traditional medicine for their various therapeutic properties. nih.govmdpi.com

In contemporary drug discovery, the isoquinolinone scaffold is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. nih.gov Research has consistently demonstrated that compounds containing the isoquinoline nucleus possess an impressive range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govmdpi.com The structural rigidity and the presence of a nitrogen heteroatom provide key interaction points for binding with biological macromolecules like enzymes and receptors, making the isoquinolinone core a highly sought-after template for the design of novel therapeutic agents. nih.govnih.gov

Rationale for Fluorine Substitution in Heterocyclic Chemistry, Focusing on Difluoroaryls

The deliberate incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. cas.orgsmolecule.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. cas.orgnih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. cas.org

Key advantages of fluorination include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the drug's half-life and bioavailability. smolecule.commolbase.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can be crucial for reaching intracellular targets. molbase.comnih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence receptor binding and solubility. nih.gov

Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

The presence of a difluoroaryl moiety, as seen in 7,8-difluoro-4-methylisoquinolin-1(2H)-one, further amplifies these effects. The vicinal difluoro substitution pattern on the aromatic ring creates a distinct electronic environment that can significantly influence molecular interactions and metabolic pathways, offering a refined tool for optimizing drug-like properties.

Contextualization of the 4-Methyl Group's Influence on Isoquinolinone Structure and Reactivity

While seemingly a minor addition, the methyl group at the 4-position of the isoquinolinone ring plays a crucial role in defining the molecule's steric and electronic properties. The introduction of a methyl group can have profound and context-dependent effects on a molecule's biological activity.

In the context of the isoquinolinone structure, the 4-methyl group can:

Introduce Steric Hindrance: The methyl group can influence the molecule's shape and how it interacts with its biological target. This steric bulk can either enhance binding by promoting a favorable conformation or hinder it by preventing access to a binding pocket.

Impact Reactivity: The placement of a methyl group can affect the reactivity of the heterocyclic ring system. For instance, studies on related quinoline (B57606) hydrogenations have shown that a methyl group at the 4-position can sometimes impede product formation, highlighting its influence on catalytic processes.

Enhance Hydrophobic Interactions: The methyl group can form favorable hydrophobic interactions within a protein's binding site, potentially displacing water molecules and leading to a significant boost in binding affinity and, consequently, biological activity. A review of over 2000 cases found that adding a methyl group can lead to a tenfold or greater increase in activity in about 8% of instances.

The specific placement at the C4-position of the isoquinolinone core in this compound is a deliberate design choice aimed at fine-tuning its interaction with specific biological targets.

Overview of Research Trajectories for this compound Derivatives

The unique combination of the isoquinolinone core, difluoro substitution, and a 4-methyl group makes this compound a highly valuable starting material for the synthesis of novel therapeutic agents. A primary research trajectory for derivatives of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors .

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. nih.govnih.gov In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand DNA breaks is already compromised. Inhibiting PARP1 in these cancer cells prevents the repair of single-strand breaks, which then leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage triggers cell death, a concept known as "synthetic lethality." nih.gov

Derivatives of this compound have been investigated as the core scaffold for potent and selective PARP1 inhibitors. nih.gov The isoquinolinone moiety mimics the nicotinamide (B372718) portion of the NAD+ cofactor that PARP1 uses, while the difluoro and methyl substitutions are optimized to enhance binding affinity, solubility, and pharmacokinetic properties for anticancer efficacy. nih.gov

Another potential avenue of research stems from the broader exploration of substituted isoquinoline derivatives for treating central nervous system (CNS) disorders. nih.gov The synthesis of various 1,8-disubstituted tetrahydroisoquinolines from related fluorinated precursors suggests that the this compound scaffold could be adapted to create novel CNS-active agents, such as calcium channel blockers or neurotransmitter reuptake inhibitors. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1269294-33-8 | cas.orgmolbase.com |

| Molecular Formula | C₁₀H₇F₂NO | cas.orgmolbase.com |

| Molecular Weight | 195.165 g/mol | molbase.com |

| Canonical SMILES | O=C1NC=C(C=2C=CC(F)=C(F)C12)C | cas.org |

| InChIKey | QBKPTVJYTLLGMX-UHFFFAOYSA-N | cas.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoro-4-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-5-4-13-10(14)8-6(5)2-3-7(11)9(8)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKPTVJYTLLGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C2=C1C=CC(=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676954 | |

| Record name | 7,8-Difluoro-4-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269294-33-8 | |

| Record name | 1(2H)-Isoquinolinone, 7,8-difluoro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269294-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Difluoro-4-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7,8 Difluoro 4 Methylisoquinolin 1 2h One

Retrosynthetic Disconnection Analysis of the Isoquinolinone Scaffold

A retrosynthetic analysis of the target molecule, 7,8-difluoro-4-methylisoquinolin-1(2H)-one, provides a logical roadmap for its synthesis. The primary disconnection of the isoquinolinone core can be envisioned through several strategic bond cleavages. A common and effective approach involves disconnecting the amide bond (C1-N2) and a C-C bond of the heterocyclic ring.

One plausible retrosynthetic pathway begins by disconnecting the C4-C4a bond and the N2-C3 bond, which points towards a precursor like a substituted 2-halophenylacetic acid derivative and an enamine or a related nitrogen-containing component. A more direct and widely used strategy, however, is the disconnection of the N2-C1 and C3-C4 bonds, suggesting a precursor that can undergo an intramolecular cyclization.

A key retrosynthetic disconnection would involve a substituted benzoic acid derivative and a component that provides the C3 and C4 atoms with the required methyl group. This approach often leads to a precursor that can be cyclized in the final steps of the synthesis.

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

| C4-C4a and N2-C3 | Substituted 2-halophenylacetic acid | Enamine or equivalent | Condensation followed by cyclization |

| N2-C1 and C3-C4 | Substituted benzoic acid | Acetonitrile or malonate derivative | Cyclization via condensation |

| C8a-N2 and C1-C8a | Substituted phenylacetamide | Carbonyl source | Intramolecular cyclization |

This table presents theoretical retrosynthetic disconnections for the isoquinolinone scaffold.

Precursor Synthesis and Functionalization for 7,8-Difluoro Substitution

The synthesis of the appropriately substituted precursors is a critical phase in the construction of the target molecule. This involves the regioselective introduction of two fluorine atoms and a methyl group onto the aromatic or side-chain components.

Achieving the desired 7,8-difluoro substitution pattern on the isoquinolinone ring requires careful planning. Starting from a pre-fluorinated building block is often the most efficient approach. For instance, a commercially available difluorinated benzene (B151609) derivative can serve as the starting material.

One potential starting material is 3,4-difluoroaniline (B56902) or a related compound. The synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was developed from 3,4-difluorophenyl isothiocyanate, highlighting the use of commercially available difluorinated precursors. google.com

In a different approach, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) was achieved through a directed ortho-lithiation reaction. google.com This strategy could potentially be adapted by using a precursor that already contains a fluorine atom at the desired C7 position, followed by a directed metallation and subsequent fluorination at the C8 position.

Recent advancements in fluorination chemistry, such as I(I)/I(III) catalysis, have enabled the regioselective fluorination of various organic molecules, although their direct application to this specific system would require further investigation. google.com

The introduction of the methyl group at the 4-position can be accomplished at various stages of the synthesis. One common method involves the use of a precursor that already contains the methyl group. For example, a substituted phenylacetic acid derivative bearing the desired fluorine atoms can be condensed with a reagent that provides the C3 and C4 atoms, with the methyl group already in place.

Alternatively, the methyl group can be introduced onto a pre-formed isoquinolinone ring system. This can be challenging due to the potential for multiple reactive sites. However, specific C-H activation methods could potentially be employed to achieve regioselective methylation at the C4 position. A review on the C-H activation of 8-methylquinolines highlights the utility of this approach for functionalizing specific positions in quinoline (B57606) systems, which could be conceptually extended to isoquinolinones.

Cyclization and Annulation Protocols for Isoquinolinone Ring Formation

The final and crucial step in the synthesis is the formation of the isoquinolinone ring. Several powerful methods have been developed for this purpose, including metal-catalyzed reactions and intramolecular cyclizations.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolinone derivatives. These reactions often involve the coupling of a substituted benzamide (B126) with an alkyne. For instance, rhodium(III)-catalyzed C-H activation of substituted benzamides with alkynes has been reported to produce isoquinolones in a highly regioselective manner. google.com

| Catalyst System | Reactant 1 | Reactant 2 | General Yields |

| [RhCp*Cl2]2/AgSbF6 | Substituted Benzamide | Alkyne | Moderate to High |

| [Ru(p-cymene)Cl2]2/NaOAc | Substituted Benzamide | Alkyne | Good |

| Pd(OAc)2/Ligand | Substituted Benzamide | Olefin | Variable |

This table summarizes common catalyst systems used in C-H activation/annulation reactions for the synthesis of isoquinolinones.

Intramolecular cyclization is a classic and reliable method for the synthesis of heterocyclic compounds. In the context of this compound, this would involve the cyclization of a suitably functionalized open-chain precursor.

A plausible precursor would be a substituted N-acyl-2-vinylbenzamide. The synthesis of various isoquinolinone derivatives has been achieved through the intramolecular cyclization of such precursors, often promoted by a catalyst or under thermal conditions. A study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives utilized the Castagnoli–Cushman reaction between a homophthalic anhydride (B1165640) and an imine, which proceeds via a cyclization mechanism.

For the target molecule, a potential precursor could be a 2-(1-propenyl)-3,4-difluorobenzamide derivative. The intramolecular cyclization of this precursor, likely involving an electrophilic attack of the amide nitrogen onto the double bond followed by oxidation, would yield the desired this compound. The synthesis of 8-fluoro-3,4-dihydroisoquinoline was achieved via an acid-catalyzed cyclization of an aldehyde precursor, demonstrating the feasibility of this type of ring closure for fluorinated systems. google.com

Multi-Component Reaction Sequences for Isoquinolinone Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single step. frontiersin.orgtcichemicals.com These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. frontiersin.orgnih.gov For the synthesis of isoquinolinone cores, MCRs can be strategically designed to incorporate the necessary substituents.

While a specific MCR for this compound is not extensively documented, analogous reactions provide a blueprint. For instance, a three-component reaction involving a suitably substituted 2,3-difluorobenzaldehyde (B42452), an amine, and an activated alkyne could theoretically construct the core structure. The choice of reactants is critical for achieving the desired substitution pattern.

Table 1: Illustrative Three-Component Reaction for Isoquinolinone Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2,3-Difluorobenzaldehyde | Methylamine | Ethyl propiolate | CuI | Toluene (B28343) | 65 |

| 2,3-Difluorobenzaldehyde | Ammonia | Methyl 2-butynoate | Pd(OAc)2 | DMF | 72 |

This table presents hypothetical data based on known MCRs for similar heterocyclic systems.

The mechanism of such MCRs often involves the initial formation of an imine from the aldehyde and amine, followed by nucleophilic attack by the alkyne and subsequent cyclization to form the isoquinolinone ring. The reaction conditions, including the catalyst and solvent, play a crucial role in directing the reaction towards the desired product. researchgate.net

Cyclization-Deoxygenation Methodologies

Cyclization-deoxygenation strategies provide another powerful route to isoquinolinones. These methods typically involve the construction of a precursor molecule containing the necessary atoms for the heterocyclic ring, followed by an intramolecular cyclization and subsequent removal of an oxygen-containing group.

A plausible approach for this compound could start from a substituted N-(2,3-difluorobenzyl)acetamide derivative. Intramolecular Friedel-Crafts acylation or a similar cyclization reaction could form a dihydroisoquinolinone intermediate. Subsequent dehydrogenation would then yield the final aromatic isoquinolinone.

Another related strategy is the Pomeranz-Fritsch reaction, which is used for the synthesis of isoquinolines and can be adapted for isoquinolinones. nih.gov This involves the acid-catalyzed cyclization of a benzalaminoacetal. For the target compound, a modified version starting from 2,3-difluorobenzaldehyde and an appropriate aminoacetal could be envisioned.

Optimization of Reaction Parameters: Catalysis, Solvents, Temperature, and Pressure

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.

Catalysis: The choice of catalyst is paramount in many synthetic steps. For cross-coupling reactions to introduce substituents or in cyclization reactions, transition metal catalysts such as palladium, copper, and rhodium are often employed. For instance, in a hypothetical Suzuki coupling to introduce the methyl group, a palladium catalyst with a suitable phosphine (B1218219) ligand would be essential. The catalyst loading is also a critical parameter to optimize, balancing reaction efficiency with cost and potential product contamination.

Solvents: The solvent can significantly influence reaction rates, selectivity, and even the reaction pathway. researchgate.net For instance, polar aprotic solvents like DMF or DMSO might be suitable for nucleophilic substitution reactions, while non-polar solvents like toluene or xylene are often used in high-temperature cyclization reactions. researchgate.net The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to promote certain reactions, like epoxide ring-openings, by activating electrophiles. researchgate.net

Temperature and Pressure: Temperature control is crucial for managing reaction kinetics and thermodynamics. Many cyclization reactions require elevated temperatures to overcome activation barriers. nih.gov Conversely, some reactions may require low temperatures to enhance selectivity. Pressure can be a significant factor in reactions involving gaseous reagents or when trying to influence reaction equilibria.

Table 2: Optimization of a Hypothetical Cyclization Reaction

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | Toluene | 80 | 1 | 45 |

| Pd(OAc)2 | DMF | 100 | 1 | 68 |

| CuI | Dioxane | 120 | 1 | 75 |

| No Catalyst | Diphenyl ether | 250 | 1 | 55 |

This table illustrates the impact of different reaction parameters on the yield of a hypothetical cyclization to form an isoquinolinone core.

Stereochemical Control and Regioselectivity in the Synthesis of Substituted Isoquinolinones

For a molecule like this compound, regioselectivity is a key challenge. The placement of the two fluorine atoms and the methyl group at specific positions on the isoquinolinone ring requires precise synthetic control.

The synthesis must start with precursors that already have the 2,3-difluoro substitution pattern on the benzene ring. The introduction of the methyl group at the C4 position can be achieved through several methods, each with its own regioselective implications. For example, a directed ortho-metalation of a suitable precursor could be used to introduce a functional group that is later converted to a methyl group.

In reactions involving electrophilic or nucleophilic attack on the aromatic ring, the directing effects of the existing substituents must be carefully considered to achieve the desired regiochemistry. Computational modeling can be a valuable tool for predicting the most likely sites of reaction.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. nih.gov This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

For the synthesis of this compound, several green chemistry strategies could be employed:

Catalyst Efficiency and Reusability: Utilizing highly efficient catalysts at low loadings reduces waste. The development of heterogeneous catalysts that can be easily recovered and reused is a key area of research. researchgate.net

Solvent Selection: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or supercritical fluids, is a primary goal. nih.govnih.gov Solvent-free reactions, where possible, are even more desirable. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Multi-component reactions are particularly advantageous in this regard. frontiersin.orgtcichemicals.com

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Table 3: Comparison of Conventional and Green Synthesis Approaches

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Toluene, DMF | Water, Ethanol |

| Catalyst | Homogeneous Pd catalyst | Reusable heterogeneous catalyst |

| Energy Source | Oil bath (12h) | Microwave (15 min) |

| Waste Generation | High | Low |

This table provides a conceptual comparison of traditional and green chemistry approaches for a key synthetic step.

By embracing these green chemistry principles, the synthesis of this compound can be made more environmentally sustainable without compromising on efficiency or yield.

Reactivity and Mechanistic Investigations of 7,8 Difluoro 4 Methylisoquinolin 1 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinolinone Ring System

The reactivity of the isoquinolinone core towards substitution reactions is heavily influenced by the electron distribution within its bicyclic structure and the nature of the attacking species.

Electrophilic Aromatic Substitution (SEAr): Generally, electrophilic substitution on the isoquinoline (B145761) nucleus is challenging due to the deactivating effect of the nitrogen atom in the pyridinone ring. When such reactions do occur, they preferentially take place on the benzenoid ring, which is more electron-rich than the pyridinone ring. shahucollegelatur.org.inimperial.ac.uk For an unsubstituted isoquinoline, these reactions favor positions 5 and 8. iust.ac.iryoutube.com However, in 7,8-difluoro-4-methylisoquinolin-1(2H)-one, the presence of two strongly electron-withdrawing fluorine atoms at C7 and C8 significantly deactivates the benzenoid ring towards electrophilic attack. acs.org Any potential electrophilic substitution would likely be directed to the C5 position, which is the least deactivated carbon on the carbocyclic ring, though the reaction would require harsh conditions and is expected to proceed with low efficiency.

| Reaction Type | Predicted Primary Position(s) | Rationale |

|---|---|---|

| Electrophilic Substitution | C5 | Least deactivated position on the heavily deactivated benzenoid ring. shahucollegelatur.org.in |

| Nucleophilic Substitution | C1, C7, C8 | C1 is inherently electron-deficient in isoquinolines; C7/C8 are activated for SNAr by fluorine's inductive effect. quimicaorganica.orgstackexchange.com |

Reactions Involving the 1(2H)-one Carbonyl Group

The carbonyl group at the C1 position is part of a cyclic amide (lactam) structure. Its reactivity is distinct from that of ketones, exhibiting characteristics of both carbonyls and amides.

Key reactions include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithium compounds. masterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate, leading to the formation of tertiary alcohols upon workup. solubilityofthings.com

Reduction: The carbonyl group can be reduced to a secondary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride are typically less effective for reducing amides. Complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved under more forcing conditions, potentially leading to the corresponding 7,8-difluoro-4-methyl-1,2,3,4-tetrahydroisoquinoline.

Conversion to Thio- and Seleno-lactams: The carbonyl oxygen can be replaced with sulfur or selenium using reagents like Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding thiolactam or selenolactam derivatives. These products are valuable intermediates for further functionalization.

Reactivity of the 4-Methyl Group: Condensations and Derivatizations

The methyl group at the C4 position is activated by its position on the π-deficient pyridinone ring and its proximity to the C1 carbonyl group. The protons of this methyl group are acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then participate in a variety of condensation and derivatization reactions.

Aldol-Type Condensations: The carbanion can react with aldehydes and ketones in an aldol-type condensation to form β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield α,β-unsaturated products. This provides a pathway for extending the carbon chain at the C4 position.

Alkylation: The nucleophilic carbanion can be alkylated using alkyl halides, allowing for the introduction of various alkyl or functionalized side chains.

Oxidation: The methyl group can be oxidized to a formyl (CHO) or carboxylic acid (COOH) group using appropriate oxidizing agents, providing a handle for further synthetic transformations.

Impact of 7,8-Difluoro Substitution on Aromatic Reactivity and Electronic Properties

The substitution of hydrogen with fluorine at the C7 and C8 positions has a profound impact on the electronic landscape and reactivity of the entire molecule.

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the aromatic rings, deactivating them towards electrophilic attack and activating them towards nucleophilic attack. stackexchange.comresearchgate.net The stabilization of the Meisenheimer complex in SNAr reactions is a direct consequence of this effect. stackexchange.com

Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). However, this effect is weak for fluorine and is generally outweighed by its powerful inductive effect.

Fluoromaticity: The addition of fluorine atoms to an aromatic ring introduces new π-bonding orbitals that are lower in energy than the original aromatic orbitals. nih.govacs.org This can lead to increased thermodynamic stability and resistance to addition reactions. nih.gov

C-F Bond Properties: The carbon-fluorine bond is exceptionally strong, which can influence reaction pathways. While C-F bonds are generally poor leaving groups in SN2 reactions, their reactivity in SNAr is enhanced due to the stabilization of the transition state. stackexchange.com

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal from the sigma framework. stackexchange.com | Deactivates ring for SEAr; Activates ring for SNAr. |

| Resonance Effect (+M) | Weak donation of lone pair electrons to the pi system. | Largely overshadowed by the inductive effect. |

| Ring π-System | Lowers energy of π-orbitals, enhancing stability. nih.govacs.org | Increases resistance to addition reactions. nih.gov |

Metal-Catalyzed Cross-Coupling Reactions and Functionalization

The presence of C-F bonds and multiple C-H bonds on the isoquinolinone scaffold opens avenues for various metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orglibretexts.org While typically performed on aryl halides (Cl, Br, I), advancements in ligand design have expanded its scope. organic-chemistry.orgyoutube.com Functionalization of the this compound core could be envisioned by first converting a C-H bond to a C-Br or C-OTf bond, followed by coupling with a primary or secondary amine. beilstein-journals.org

Suzuki and Stille Couplings: These reactions are fundamental for C-C bond formation. A suitably functionalized isoquinolinone (e.g., a bromo- or triflate-substituted derivative) could be coupled with organoboron or organotin reagents to introduce new aryl, heteroaryl, or alkyl groups.

C-H Activation: Direct functionalization of C-H bonds is a highly efficient strategy. Transition-metal catalysts (e.g., Pd, Rh, Ru) can selectively activate C-H bonds, allowing for their coupling with various partners like alkynes or alkenes. organic-chemistry.orgmdpi.com The C5-H bond would be a likely candidate for such transformations.

C-F Bond Activation: While challenging, the direct activation of C-F bonds for cross-coupling is an emerging field. mdpi.com Specific palladium or nickel catalyst systems might be capable of cleaving the C7-F or C8-F bonds to enable coupling with organometallic reagents, though this would likely require specialized conditions.

Photochemical and Electrochemical Transformations of the Isoquinolinone Core

The conjugated π-system of the isoquinolinone ring makes it susceptible to photochemical and electrochemical transformations.

Photochemical Reactions: Isoquinolines can undergo visible light-mediated C-H functionalization. nih.govresearchgate.net For instance, photochemical methods can achieve C-H hydroxyalkylation via a radical pathway, departing from classical Minisci-type reactivity. nih.gov The isoquinolinone core could also participate in [2+2] or [4+2] photocycloaddition reactions with alkenes or other unsaturated partners. mdpi.com The synthesis of complex structures like isoquinoline-1,3,4(2H)-triones has also been achieved through controlled photochemical radical cyclization cascades. nih.govresearchgate.net

Electrochemical Reactions: The electrochemical behavior of isoquinolines has been studied, revealing their capacity to undergo redox processes. capes.gov.brresearchgate.net Electrochemical methods can be employed for the synthesis and functionalization of isoquinolinone derivatives under mild, environmentally friendly conditions. researchgate.net These techniques can drive transformations like C-H alkylation, cycloamination, and arylation by generating highly reactive radical intermediates. researchgate.net The redox potential of this compound would be significantly influenced by the electron-withdrawing fluorine atoms, likely making it easier to reduce compared to its non-fluorinated analog.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for this compound are not widely available in the literature. However, the principles of physical organic chemistry allow for well-founded predictions.

Reaction Kinetics: The rate of chemical reactions is governed by the activation energy of the rate-determining step. ox.ac.ukyoutube.com

In nucleophilic aromatic substitution , the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The strong inductive effect of the 7,8-difluoro substituents would stabilize the negative charge in this intermediate, thereby lowering the activation energy and significantly increasing the reaction rate compared to the non-fluorinated parent compound.

In electrophilic aromatic substitution , the rate-determining step is the formation of the sigma complex (Wheland intermediate). The fluorine atoms would destabilize this positively charged intermediate, increasing the activation energy and dramatically slowing the reaction rate.

Thermodynamics: Thermodynamic studies focus on the relative energies of reactants and products. The introduction of fluorine atoms onto an aromatic ring can increase its thermodynamic stability. nih.gov Thermochemical data for substituted isoquinolines are scarce, but it is known that the stability of such heterocyclic systems is a key factor in their reactivity. nih.gov Any transformation that results in a more stable, lower-energy product will be thermodynamically favored. For instance, SNAr reactions involving the displacement of a fluorine atom are often thermodynamically favorable due to the high stability of the resulting fluoride ion and the formation of a strong new bond with the nucleophile.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₇F₂NO | Main subject of the article |

| Isoquinoline | C₉H₇N | Parent heterocyclic system |

| Lithium aluminum hydride | LiAlH₄ | Reducing agent |

| Sodium borohydride | NaBH₄ | Reducing agent |

| Lawesson's reagent | C₁₄H₁₄O₂P₂S₄ | Thionating agent |

| Phosphorus pentasulfide | P₄S₁₀ | Thionating agent |

Advanced Spectroscopic and Structural Characterization of 7,8 Difluoro 4 Methylisoquinolin 1 2h One

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a fluorinated compound like 7,8-difluoro-4-methylisoquinolin-1(2H)-one, multi-nuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, is particularly powerful.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive method for characterizing fluorinated compounds. nih.gov With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, making it an exquisite probe of the local electronic environment. nih.govbiophysics.org The chemical shifts of the two fluorine atoms in this compound are highly sensitive to their positions on the aromatic ring and their interaction with neighboring substituents.

The electron-withdrawing nature of the fluorine atoms influences the electron density of the entire bicyclic system. In the ¹⁹F NMR spectrum, two distinct signals would be expected, one for the F-7 atom and one for the F-8 atom. Their chemical shifts and the coupling between them (²JFF) would provide critical information. Furthermore, couplings to nearby protons (e.g., H-6, if present, and H-5) would manifest as complex splitting patterns, offering further structural confirmation. icpms.cz The precise chemical shift values are sensitive to solvent, concentration, and temperature, necessitating careful reporting of experimental conditions. biophysics.org

A complete structural assignment requires the correlation of ¹H, ¹³C, and ¹⁹F NMR data. Each spectrum provides a piece of the puzzle, and their combination confirms the molecular framework.

¹H NMR: The proton NMR spectrum would reveal signals for the methyl group (a singlet, likely in the range of δ 2.0-2.5 ppm), the vinyl proton at C-3, and the aromatic protons. The N-H proton of the lactam might appear as a broad singlet. sigmaaldrich.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon (C-1) would appear significantly downfield (δ > 160 ppm). The presence of fluorine atoms would cause characteristic splitting of the carbon signals (¹JCF, ²JCF, etc.), with one-bond C-F coupling constants being particularly large (typically > 200 Hz). nih.gov

Correlation: The coupling patterns observed between ¹H, ¹³C, and ¹⁹F are definitive. For instance, the signal for C-7 would be split by F-7 (a large ¹JCF coupling) and potentially by F-8 (a smaller ²JCF coupling). Similarly, the C-8 signal would be split by F-8 and F-7. These correlations unambiguously fix the positions of the fluorine atoms on the benzene (B151609) ring.

For example, in a study of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, the carbonyl carbon consistently appeared around δ 163-172 ppm, and the chemical shifts of the aromatic carbons were used to confirm substituent positions. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations This table illustrates the type of data obtained from NMR spectroscopy. The values are hypothetical and based on typical chemical shift ranges for related structures. sigmaaldrich.comtsijournals.comyoutube.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) |

| 1 (C=O) | - | ~163 | H-3, NH |

| 3 | ~6.5 (s) | ~110 | C-1, C-4, C-4a |

| 4 | - | ~145 | H-3, H-5, Methyl-H |

| 4-CH₃ | ~2.4 (s) | ~20 | C-3, C-4, C-4a |

| 4a | - | ~125 | H-3, H-5, Methyl-H |

| 5 | ~7.2 (d) | ~128 | C-4, C-6, C-8a |

| 6 | ~7.0 (t) | ~120 | C-4a, C-5, C-7, C-8 |

| 7 | - | ~150 (d, ¹JCF) | H-6, H-8 |

| 8 | - | ~152 (d, ¹JCF) | H-6, H-7 |

| 8a | - | ~130 | H-5, H-7 |

| NH | ~8.5 (br s) | - | C-1, C-8a |

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'br s' broad singlet. J values (coupling constants) would provide further detail.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, typically over two to three bonds. science.gov It would be used to establish the connectivity between adjacent protons in the aromatic ring, for example, showing a cross-peak between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of protonated carbon signals. For instance, it would link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduscience.gov This is arguably the most powerful tool for piecing together the carbon skeleton and placing substituents. Key correlations would include the methyl protons to C-3, C-4, and C-4a, and the vinyl H-3 proton to the carbonyl carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining the 3D conformation of the molecule in solution. NOESY could, for example, show a correlation between the methyl protons and the H-5 proton, providing insight into the preferred orientation of the groups.

These techniques, when used in concert, provide a definitive and detailed map of the molecular structure of this compound. researchgate.netjyoungpharm.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.net

For this compound, the spectra would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically between 1650-1680 cm⁻¹, corresponding to the lactam carbonyl group.

N-H Stretch: A band in the region of 3100-3300 cm⁻¹, which may be broadened due to hydrogen bonding in the solid state.

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, are characteristic of aryl-fluorine bonds. nih.gov

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Signals for aromatic and methyl C-H bonds would appear around 2900-3100 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and C-F bonds give strong IR signals, the less polar aromatic ring vibrations often produce strong Raman signals. researchgate.net Comparing the solid-state spectra with solution-state spectra can reveal information about intermolecular hydrogen bonding, which would cause shifts in the N-H and C=O stretching frequencies.

Table 2: Characteristic Vibrational Frequencies This table shows expected frequencies based on data from related compounds like norfloxacin (B1679917) and various coumarin (B35378) derivatives. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Lactam N-H | Stretching | 3100 - 3300 | FT-IR |

| Lactam C=O | Stretching | 1650 - 1680 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | FT-IR, Raman |

| Aryl C-F | Stretching | 1100 - 1300 | FT-IR |

| Methyl/Aromatic C-H | Stretching | 2900 - 3100 | FT-IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

This analysis would confirm the planarity of the isoquinolinone ring system and reveal the orientation of the methyl group. Crucially, it would provide detailed information on intermolecular interactions in the crystal lattice. It is expected that the molecules would form hydrogen-bonded dimers or chains via the lactam N-H and C=O groups, a common motif in such structures. The packing arrangement, influenced by C-H···F or π-π stacking interactions, would also be elucidated. While no crystal structure for the title compound is publicly available, analysis of related isoindolo[1,2-a]isoquinoline derivatives shows how X-ray crystallography definitively confirms connectivity and reveals solid-state packing and hydrogen bonding networks. jyoungpharm.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. tsijournals.com For C₁₀H₇F₂NO, the expected exact mass would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation and analyzing the resulting daughter ions, the structural components of the molecule can be confirmed. For this compound, characteristic fragmentation patterns would likely include:

Loss of carbon monoxide (CO) from the lactam ring.

Loss of a methyl radical (·CH₃).

Cleavage of the heterocyclic ring.

Systematic studies on the fragmentation of related heterocyclic structures, such as ketamine analogues or flavonoids, show that characteristic losses and cleavages allow for detailed structural confirmation and even differentiation between isomers. nih.gov The fragmentation pattern provides a "fingerprint" that can be used to identify the compound in complex mixtures.

Chiroptical Spectroscopy for Enantiomerically Enriched Derivatives (If applicable)

There is no information available regarding the synthesis or chiroptical analysis of enantiomerically enriched derivatives of this compound.

Computational and Theoretical Studies on 7,8 Difluoro 4 Methylisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations for 7,8-difluoro-4-methylisoquinolin-1(2H)-one would typically involve methods like B3LYP with a basis set such as 6-31G* to determine its ground-state electronic energy, electron density, and molecular orbitals. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability. researchgate.net For aromatic systems, DFT can elucidate the distribution of electron density and the nature of the frontier orbitals, which are key to understanding its reactivity in, for example, electrophilic or nucleophilic substitution reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes of the Isoquinolinone Scaffold

The isoquinolinone scaffold, being largely planar, has limited conformational flexibility. However, the methyl group at the 4-position can exhibit rotational conformations. Computational conformational analysis can be performed to identify the most stable arrangement of the methyl group relative to the isoquinolinone ring.

By systematically rotating the methyl group and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the global minimum energy conformation, which is the most populated state, as well as any other local minima and the energy barriers between them. soton.ac.uk The polarity of the solvent can significantly influence the conformational preferences, a factor that can be modeled computationally. soton.ac.uk

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and verification.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful application of computational chemistry. nih.govresearchgate.net DFT methods, such as GIAO (Gauge-Including Atomic Orbital), are commonly employed for this purpose. researchgate.net The calculated shifts are often correlated with experimental data to confirm the structure of a synthesized compound. For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is particularly useful. researchgate.netnih.gov

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. These predicted frequencies can be compared with experimental IR spectra to aid in the identification of the compound and its functional groups.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| C1 | 162.5 | 162.1 |

| C3 | 110.8 | 110.5 |

| C4 | 145.2 | 145.0 |

| C4-CH₃ | 15.3 | 15.1 |

| C5 | 118.9 | 118.7 |

| C6 | 128.4 | 128.2 |

| C7 | 150.1 (JCF) | 149.8 (JCF) |

Note: This table provides an illustrative comparison for key carbon atoms. The accuracy of prediction depends on the level of theory and basis set used.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics. DFT calculations are frequently used to locate transition states and calculate activation energies, offering a deeper understanding of the reaction mechanism at a molecular level. researchgate.net

Quantum Chemical Descriptors and Their Relationship to Chemical Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to predict its chemical behavior. rsc.org These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. For this compound, key descriptors would include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

These descriptors can be calculated from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Table 3: Illustrative Quantum Chemical Descriptors

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |

Note: These values are illustrative and derived from the energies presented in Table 1.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the motion of its atoms and its interactions with surrounding solvent molecules. nih.govmdpi.com

These simulations are particularly useful for:

Studying Solvation: Understanding how solvent molecules arrange around the solute and affect its properties.

Analyzing Conformational Dynamics: Observing the transitions between different conformations of the methyl group.

Predicting Macroscopic Properties: In some cases, MD can be used to predict properties like diffusion coefficients or viscosity.

MD simulations can thus bridge the gap between the quantum mechanical description of a single molecule and the macroscopic behavior of a bulk sample. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations of Isoquinolinone Derivatives with Relevance to 7,8 Difluoro 4 Methylisoquinolin 1 2h One

Rational Design and Synthesis of Analogs for SAR Studies

The rational design of bioactive molecules is a cornerstone of modern drug discovery. For the isoquinolinone scaffold, SAR studies are performed to systematically probe how different functional groups at various positions on the ring system affect interactions with a biological target. georgiasouthern.edugeorgiasouthern.edu This process involves the synthesis of a library of analogs where specific positions are modified. For a compound like 7,8-difluoro-4-methylisoquinolin-1(2H)-one, analogs would be designed to explore the individual and combined contributions of the 4-methyl group and the fluorine atoms at the C7 and C8 positions.

The synthesis of such analogs often relies on established chemical routes. For instance, isoquinolinequinones can be synthesized via a one-pot procedure from starting materials like 2,5-dihydroxybenzaldehyde (B135720) and methyl aminocrotonate, followed by reactions to introduce substituents. nih.gov More complex substituted tetrahydroisoquinolines can be prepared from corresponding bromoisoquinolines, which then undergo various coupling and reduction reactions to install desired functional groups. nih.gov The goal is to create a diverse set of molecules to identify the key structural features responsible for the desired biological effect. georgiasouthern.edu

A study on benzothiazole-isoquinoline derivatives illustrates a typical SAR investigation. Researchers synthesized a series of compounds with different substituents on a phenyl ring and evaluated their inhibitory activity against various enzymes. nih.gov The results, summarized in the table below, demonstrate how minor changes in substitution patterns can lead to significant differences in biological activity, guiding further optimization.

| Compound ID | Substituent (R) | Inhibition of MAO-B (%) | IC50 for MAO-B (µM) | Inhibition of BuChE (%) |

|---|---|---|---|---|

| 4a | p-F | 46.99 | > 100 | 49.62 |

| 4b | p-Cl | 56.33 | 14.85 ± 2.61 | 69.87 |

| 4c | p-Br | 61.17 | 9.13 ± 4.17 | 52.79 |

| 4g | o-CH3 | 57.11 | 14.80 ± 5.45 | 76.01 |

| 4h | m-CH3 | 16.72 | 76.37 ± 2.58 | 42.59 |

| 4i | p-CH3 | 61.17 | 16.49 ± 3.59 | 61.19 |

This table presents SAR data for a series of benzothiazole-isoquinoline derivatives, showing how different substituents impact inhibitory activity against Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BuChE). Data sourced from a 2022 study. nih.gov

In Vitro Biochemical Pathway Modulation and Target Binding Studies

Isoquinolinone derivatives have been identified as inhibitors of several key enzyme families, particularly protein kinases. For example, imidazo[4,5-h]isoquinolin-9-ones have been developed as potent, ATP-competitive inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in T-cell signaling. nih.gov In such cases, the inhibitor molecule is designed to mimic the adenosine (B11128) portion of ATP, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. Flattening the ring system of an initial hit compound led to an 18-fold increase in potency against Lck, demonstrating the importance of molecular geometry for effective binding in the ATP pocket. nih.gov Similarly, isoquinoline-tethered quinazoline (B50416) derivatives have been designed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) kinase, another important target in cancer therapy. rsc.org

Quantifying the interaction between a potential drug and its target receptor is fundamental to drug development. Receptor-binding assays are widely used to determine the binding affinity of a compound, typically expressed as an IC50 (the concentration of inhibitor required to reduce binding or activity by 50%) or a Ki (inhibition constant). merckmillipore.com These assays often employ a competitive format where the test compound competes with a known, radiolabeled ligand for binding to the receptor. merckmillipore.comrsc.org

Beyond simple affinity, the kinetics of the drug-receptor interaction, especially the drug's residence time on its target, is increasingly recognized as a critical determinant of clinical efficacy. rsc.org A longer residence time can lead to a more sustained biological effect. These parameters can be measured directly using radiolabeled compounds or indirectly through functional assays that measure the downstream cellular response to receptor activation or inhibition. rsc.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Computational techniques are indispensable for visualizing and understanding how a ligand like this compound might interact with a protein target at the atomic level.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method models the interactions between the ligand and the amino acid residues in the binding site, identifying key contacts such as hydrogen bonds and hydrophobic interactions that stabilize the complex. For example, docking studies of fluorine-substituted indole (B1671886) derivatives into the DNA gyrase B active site predicted that the imidazoline-indole moiety binds within the ATP-binding pocket, with key hydrogen bonds to residues like Asp73 stabilizing the interaction. uaeh.edu.mx

Molecular Dynamics (MD) Simulations extend the static picture from docking into a dynamic view. researchgate.netnih.gov By simulating the movements of atoms over time, MD can assess the stability of a predicted protein-ligand complex in a more realistic, flexible environment. researchgate.netnih.gov Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the conformational stability of the complex, and detailed analysis of intermolecular interactions over the simulation period. nih.gov These simulations can reveal how a ligand induces conformational changes in the protein and provide a more accurate estimation of binding free energy, which helps to rationalize the SAR data observed in vitro. researchgate.netuzh.ch

Influence of Fluorine Substitution (at C7 and C8) on Molecular Recognition and Bioactivity at a Mechanistic Level

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com The presence of two fluorine atoms at the C7 and C8 positions of the isoquinolinone core would be expected to profoundly influence its bioactivity through several mechanisms.

Modulation of Electronic Properties : Fluorine is the most electronegative element, and its presence strongly withdraws electron density from the aromatic ring. This can alter the pKa of nearby functional groups, potentially improving bioavailability by modifying the molecule's ionization state at physiological pH. nih.govnih.gov

Enhanced Binding Affinity : The C-F bond can participate in favorable non-covalent interactions with protein targets. Fluorine can act as a hydrogen bond acceptor and engage in electrostatic and dipole-dipole interactions, creating new contact points within a binding pocket that would not be possible with hydrogen. benthamscience.comresearchgate.net This can lead to a significant increase in binding affinity and potency.

Conformational Control : Due to stereoelectronic effects, fluorine substitution can influence the preferred conformation of the molecule, pre-organizing it into a shape that is optimal for receptor binding. wikipedia.org

In the related quinolone scaffold, the presence of a fluorine atom was shown to be a key factor for achieving a broader spectrum of activity and higher intrinsic potency. nih.gov

Role of the 4-Methyl Group in Molecular Recognition and Stereoelectronic Effects

The introduction of a methyl group, often termed a "magic methyl," can have a disproportionately large and positive impact on a compound's biological activity. nih.gov The role of the 4-methyl group in this compound can be understood through its influence on molecular recognition and stereoelectronic effects.

Hydrophobic Interactions : The methyl group can fit into a complementary hydrophobic pocket within the target's binding site. This displaces water molecules and results in a favorable entropic contribution to the binding energy, thereby increasing affinity.

Conformational Restriction : A methyl group can act as a conformational lock. By introducing a degree of steric hindrance, it can restrict the rotation of nearby bonds, reducing the entropic penalty of binding and locking the molecule into its "bioactive conformation"—the specific three-dimensional shape required for optimal interaction with the receptor. nih.gov

Future Research Directions and Unexplored Potential of 7,8 Difluoro 4 Methylisoquinolin 1 2h One

Development of More Efficient and Selective Synthetic Methodologies

For instance, multi-component reactions, which have been successfully employed for the synthesis of complex isoquinoline (B145761) derivatives, could be adapted. researchgate.net A potential strategy could involve the condensation of a suitably substituted difluorinated phenylacetic acid derivative with a nitrogen source and a methyl-containing building block. Another promising approach is the application of modern cross-coupling methodologies. Palladium-catalyzed C-H functionalization, for example, has emerged as a powerful tool for the construction of complex heterocyclic systems and could potentially be used to introduce the methyl group onto a pre-formed 7,8-difluoroisoquinolin-1(2H)-one core. researchgate.net

Furthermore, investigating reaction conditions that allow for the late-stage introduction of the fluorine atoms or the methyl group would be highly valuable for creating a library of analogs for future studies. The exploration of flow chemistry techniques could also offer advantages in terms of reaction control, safety, and scalability for the synthesis of this and related compounds.

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The reactivity of 7,8-difluoro-4-methylisoquinolin-1(2H)-one is largely unexplored. The interplay between the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the lactam functionality presents a rich landscape for chemical transformations.

The fluorine atoms at the 7 and 8 positions are expected to influence the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This could allow for the introduction of a wide range of substituents, such as amines, alkoxides, and thiolates, at these positions, opening up possibilities for creating a diverse set of derivatives. The regioselectivity of such substitutions would be a key aspect to investigate.

The methyl group at the 4-position could serve as a handle for further functionalization. For example, it could be halogenated and subsequently used in cross-coupling reactions to introduce larger and more complex moieties. The lactam nitrogen also presents opportunities for derivatization, such as N-alkylation or N-arylation, which could be used to modulate the compound's physical and chemical properties.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic routes and understand the kinetics and mechanisms of the novel reactions of this compound, the use of advanced spectroscopic probes for real-time reaction monitoring is essential. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the formation of intermediates and byproducts, allowing for the rapid optimization of reaction conditions.

For instance, monitoring the progress of a nucleophilic aromatic substitution reaction on the difluorinated ring could help in determining the optimal temperature, reaction time, and stoichiometry of reagents to maximize yield and selectivity. Furthermore, the use of 19F NMR spectroscopy would be particularly powerful for tracking the transformation of the fluorinated core of the molecule.

Deeper Computational Insights into Complex Reactivity and Material Properties

Computational chemistry offers a powerful complementary tool to experimental studies for understanding the structure, reactivity, and potential properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. Such calculations can also provide insights into the reaction mechanisms of its derivatization, helping to rationalize observed regioselectivity and reactivity patterns.

Moreover, computational modeling can be used to predict the potential material properties of polymers or organized molecular assemblies derived from this compound. For example, calculations could help in assessing its potential as a component in organic light-emitting diodes (OLEDs) or other organic electronic devices by predicting its HOMO-LUMO gap and charge transport properties.

Expansion into Emerging Fields: Bio-Inspired Chemistry and Nanoscience (excluding clinical applications)

The unique combination of a fluorinated aromatic system and a lactam moiety in this compound suggests potential applications in emerging fields beyond traditional medicinal chemistry.

In bio-inspired chemistry, this molecule could serve as a scaffold for the design of novel ligands for metal catalysts or as a building block for self-assembling systems that mimic biological structures. The fluorine atoms can be leveraged to tune the non-covalent interactions that govern self-assembly processes. nih.govnih.gov

Q & A

Q. What are the key considerations for synthesizing 7,8-difluoro-4-methylisoquinolin-1(2H)-one with high purity?

- Methodological Answer : Synthesis requires precise control of fluorination steps to avoid byproducts. Use anhydrous conditions and catalysts like palladium for regioselective fluorination. Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol can achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine H-NMR and C-NMR to verify substituent positions and fluorine coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., EI-MS for M peaks). X-ray crystallography, if feasible, resolves stereochemical ambiguities. Cross-reference with spectral databases of analogous fluorinated isoquinolinones (e.g., 6-fluoro derivatives) .

Q. How should this compound be stored to maintain stability during research use?

- Methodological Answer : Store in amber vials under inert gas (argon) at -20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products. Use deuterated solvents for NMR to avoid solvent-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing novel derivatives of this compound?

- Methodological Answer : Discrepancies often arise from residual solvents or tautomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental HRMS data with computational predictions (e.g., isotopic pattern simulations). For ambiguous cases, synthesize a deuterated analog or employ X-ray crystallography for definitive structural elucidation .

Q. What strategies optimize the yield of fluorinated isoquinolinone derivatives under varying reaction conditions?

- Methodological Answer : Employ design of experiments (DOE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Pd(OAc)). Use response surface methodology (RSM) to model interactions. For fluorination, silver(I) fluoride (AgF) enhances electrophilic substitution efficiency. Track yields via GC-MS and optimize for scalability .

Q. How can computational chemistry aid in predicting the reactivity or pharmacological properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map fluorine’s electronic effects on ring reactivity. Use molecular docking (AutoDock Vina) to predict binding affinities for biological targets (e.g., kinases). Calculate logP values (via ChemAxon or ACD/Labs) to correlate with membrane permeability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What experimental approaches are recommended for investigating structure-activity relationships (SAR) of fluorinated isoquinolinones in biological systems?

- Methodological Answer : Synthesize analogs with varying fluorine positions (e.g., 5,6-difluoro vs. 7,8-difluoro) and assess potency in target assays (IC determination). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair SAR data with molecular dynamics simulations to identify critical hydrophobic/electrostatic interactions. Cross-validate with mutagenesis studies on target proteins .

Q. How can researchers address contradictions in biological activity data across different assay platforms?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, ATP concentration). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Perform meta-analyses of published data on related compounds (e.g., antimalarial quinolones) to identify confounding variables. Validate findings in animal models with pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.